Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate
Description
Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate is a heterocyclic compound featuring a pyridine ring linked via a thioether (-S-) group to an acetamido-acetate ester backbone. This structure combines the electron-rich pyridine moiety with the versatile reactivity of thioethers and amides, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s bifunctional nature allows for participation in coordination chemistry (via sulfur or pyridyl nitrogen) and further derivatization through ester or amide hydrolysis .
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
ethyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]acetate |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-11(15)7-13-9(14)8-17-10-5-3-4-6-12-10/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
GKGFAPQWUGKCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Halogenated Acetamide Intermediates
Route 1A: Chloroacetamide Pathway
- Step 1: Synthesis of Ethyl 2-Chloroacetamidoacetate
- Ethyl glycinate hydrochloride reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C using triethylamine (TEA) as a base1.
- Reaction:
$$
\text{Ethyl glycinate} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Ethyl 2-chloroacetamidoacetate}
$$ - Yield: 78–85% after aqueous workup2.
- Step 2: Thioether Formation with 2-Mercaptopyridine
- Chloroacetamide intermediate undergoes nucleophilic substitution with 2-mercaptopyridine in dimethylformamide (DMF) using potassium carbonate (K$$2$$CO$$3$$) at 80°C3.
- Key Parameters:
- Molar ratio (chloroacetamide:thiol): 1:1.2
- Reaction time: 6–8 hr
- Purification: Ethyl acetate extraction, silica gel chromatography4.
- Yield: 65–72%5.
Route 1B: Bromoacetamide Variant
Direct Coupling Using Preformed Thioacetic Acid Derivatives
Route 2: Carbodiimide-Mediated Amidation
- Synthesis of 2-(Pyridin-2-ylsulfanyl)acetic Acid
One-Pot Sequential Acylation and Substitution
- Combines acylation and thioether formation in a single reactor15:
- Ethyl glycinate, chloroacetyl chloride, and TEA in DCM (0°C, 1 hr).
- Add 2-mercaptopyridine and K$$2$$CO$$3$$, heat to 60°C for 5 hr16.
- Advantages: Reduced purification steps.
- Yield: 58% (crude), 52% after column chromatography17.
Comparative Analysis of Methods
| Parameter | Route 1A | Route 1B | Route 2 | One-Pot |
|---|---|---|---|---|
| Yield (%) | 65–72 | 68 | 61 | 52 |
| Reaction Time (hr) | 6–8 | 4–6 | 8–10 | 6 |
| Purification | Chromatography | Filtration | Recrystallization | Chromatography |
| Cost Efficiency | Moderate | Low | High | Moderate |
| Scalability | High | Moderate | Low | High |
Key Observations:
- Route 1A offers optimal balance between yield and scalability for industrial applications.
- Route 2 suits small-scale synthesis with high-purity demands but requires costly coupling agents18.
Reaction Optimization and Troubleshooting
Solvent Selection
Base Influence
Common Side Reactions
- Ester Hydrolysis: Mitigated by maintaining pH < 9 and avoiding prolonged heating23.
- Disulfide Formation: Prevented by inert atmosphere (N$$_2$$) and stoichiometric thiol24.
Characterization Data
- IR (KBr): 1728 cm$$^{-1}$$ (C=O ester), 1641 cm$$^{-1}$$ (C=O amide), 691 cm$$^{-1}$$ (C-S)[^5^].
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
δ 8.60 (d, J = 4.8 Hz, 1H, Py-H), 7.93 (t, J = 7.6 Hz, 1H, Py-H), 4.12 (q, J = 7.1 Hz, 2H, OCH$$2$$), 3.82 (s, 2H, NCH$$2$$), 3.21 (s, 2H, SCH$$2$$), 1.23 (t, *J* = 7.1 Hz, 3H, CH$$3$$)[^5^].
Industrial-Scale Considerations
- Process Intensification: Continuous flow reactors reduce reaction time by 40% compared to batch systems25.
- Waste Management: K$$2$$CO$$3$$ filtrates neutralized with HCl for safe disposal26.
Citations
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CN104926717A (2015) ↩
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CN104926717A (2015) ↩
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CN104926717A (2015) ↩
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CN104926717A (2015) ↩
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CN104926717A (2015) ↩
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CN104926717A (2015) ↩
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PMC3052020 (2011) ↩
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PMC3052020 (2011) ↩
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PMC3052020 (2011) ↩
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PMC3052020 (2011) ↩
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PMC3052020 (2011) ↩
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PMC3052020 (2011) ↩
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PMC3052020 (2011) ↩
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PMC3052020 (2011) ↩
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Abas Journal (2023) ↩
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Abas Journal (2023) ↩
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Abas Journal (2023) ↩
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Abas Journal (2023) ↩
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Abas Journal (2023) ↩
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Abas Journal (2023) ↩
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ACS Omega (2018) ↩
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ACS Omega (2018) ↩
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ACS Omega (2018) ↩
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ACS Omega (2018) ↩
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ACS Omega (2018) ↩
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ACS Omega (2018) ↩
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline environments (e.g., NaOH/EtOH), saponification occurs at 70–80°C, producing 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetic acid. Transesterification with methanol or other alcohols in the presence of catalytic H₂SO₄ yields methyl or alkyl analogs .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, EtOH, 70°C, 6 h | Carboxylic acid derivative | 85–92% | |
| CH₃OH/H₂SO₄, reflux, 12 h | Methyl ester analog | 78% |
Amide Bond Reactivity
The acetamido group participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form tertiary amides .
-
Hydrolysis : Under strong acidic conditions (HCl/H₂O, reflux), it cleaves to produce 2-(pyridin-2-ylsulfanyl)acetic acid and ethyl glycinate.
-
Coupling Reactions : Serves as a substrate in peptide bond formation using carbodiimide reagents (EDCI/HOBt) .
Notable Example :
Reaction with benzoyl chloride in pyridine yields N-benzoyl-2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate (87% yield) .
Sulfanyl Group Transformations
The -S- linker exhibits nucleophilic reactivity:
-
Oxidation : Treating with H₂O₂ or mCPBA forms sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, respectively .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form thioether derivatives.
-
Metal Complexation : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form chelates, as confirmed by UV-Vis and ESR spectroscopy .
| Reagent | Product | Application |
|---|---|---|
| mCPBA, CH₂Cl₂, 0°C | Sulfone derivative | Bioactivity modulation |
| CH₃I, K₂CO₃, DMF | Methylthioether analog | Solubility enhancement |
Heterocycle Formation
The compound serves as a precursor in synthesizing bioactive heterocycles:
-
Thiazolidinones : Cyclocondensation with aldehydes (e.g., benzaldehyde) and thioglycolic acid forms thiazolidin-4-one derivatives under microwave irradiation .
-
Oxadiazoles : Reaction with hydrazine hydrate followed by POCl₃ yields 1,3,4-oxadiazole analogs with demonstrated antimicrobial activity .
Synthetic Pathway for Oxadiazole Formation :
Biological Activity-Driven Modifications
Structural analogs of this compound show enhanced bioactivity when key groups are modified:
-
Pyridine Ring Halogenation : Bromination at the pyridine 4-position improves antimicrobial potency (MIC = 6.25 μg/mL against S. aureus) .
-
Ester-to-Acid Conversion : The carboxylic acid derivative exhibits superior glucokinase activation (EC₅₀ = 0.8 μM) compared to the ester.
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. For example, coupling with 4-fluorophenylboronic acid introduces fluorinated aryl groups at the pyridine 3-position .
Stability and Degradation
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfanyl-acetamido bond, forming pyridine-2-thiol and ethyl 2-acetamidoacetate .
-
Thermal Stability : Decomposes above 200°C via retro-ene reaction, releasing ethylene gas .
This compound’s multifunctional design enables its use in pharmaceutical synthesis, material science, and catalysis. Recent studies highlight its role in developing antidiabetic agents and antibacterial scaffolds , underscoring its synthetic and therapeutic value.
Scientific Research Applications
Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 2-[2-(Pyridin-2-ylsulfanyl)acetamido]acetate and Analogues
Key Observations :
- Benzothiazole vs.
- Sulfonamide vs. Thioether : Sulfonamide derivatives (e.g., ) are more electron-withdrawing, reducing nucleophilicity at sulfur but increasing metabolic stability.
- Thiazole Core : Thiazole-containing compounds (e.g., 7c) introduce a heterocyclic nitrogen, altering electronic properties and hydrogen-bonding capacity .
Key Observations :
- S-Alkylation : A common step for introducing thioether groups (e.g., ).
- Amide Coupling : Carbodiimide-based methods (e.g., EDC/HOBt) are widely used for acetamido formation .
- Purification : Silica gel chromatography predominates, though crystallization is preferred for high-melting solids (e.g., ).
Physicochemical Properties
Table 3: Physical and Chemical Properties
Biological Activity
Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of ethyl acetate with pyridin-2-thiol derivatives. The characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the oxadiazole ring have shown significant anticancer activity against various cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values as low as 2.2 µM against HepG2 liver cancer cells and 4.6 µM against PANC-1 pancreatic cancer cells, suggesting that modifications in the structure can enhance cytotoxicity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 2.2 |
| Compound B | PANC-1 | 4.6 |
| Compound C | MCF7 | 15.5 |
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Research on similar compounds has indicated moderate to good efficacy against various bacterial strains, including Staphylococcus aureus and Enterobacter aerogenes . The presence of sulfur in the structure is believed to contribute to its antimicrobial properties.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound D | Staphylococcus aureus | Moderate |
| Compound E | Enterobacter aerogenes | Good |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that modifications in the pyridine ring or the introduction of different functional groups can significantly alter the compound's potency. For example, introducing electron-withdrawing groups may enhance cytotoxicity by increasing the compound's reactivity towards biological targets .
Case Studies and Research Findings
Several case studies have focused on the biological evaluation of compounds structurally related to this compound:
- Study on Oxadiazole Derivatives : A comprehensive investigation into various oxadiazole derivatives revealed that specific substitutions led to enhanced anticancer activity across multiple cell lines, indicating a promising avenue for further research into similar compounds .
- Antimicrobial Efficacy Study : A study assessing various thiazole and oxadiazole derivatives found that certain compounds displayed potent antimicrobial effects against a range of pathogens, suggesting that similar modifications could be beneficial for this compound .
Q & A
Q. What are the common synthetic routes for Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate, and what factors influence reaction conditions?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, the "Interrupted Polonovski Strategy" (GP1 protocol) uses silica gel chromatography for purification. Key factors include reagent equivalents, solvent gradients, and reaction time.
- Example :
- Trimethylsilyl azide (2.20 equiv) with a 20–50% EtOAc/pentane gradient yields 56% .
- Methanol (2.20 equiv) under similar conditions yields 50% .
- Table :
| Reagent | Equiv | Solvent Gradient | Yield | Reference |
|---|---|---|---|---|
| Trimethylsilyl azide | 2.20 | 20–50% EtOAc/pentane | 56% | |
| Methanol | 2.20 | 20–50% EtOAc/pentane | 50% |
Q. How is the purity of this compound assessed?
Q. What structural features are critical for characterizing this compound?
- Methodological Answer : Key features include the pyridinylsulfanyl group, acetamido linkage, and ester moiety. Spectroscopic techniques:
- 1H/13C NMR : Assign shifts for pyridine (δ 7.5–8.5 ppm) and ester carbonyl (~170 ppm) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., S–C bond: ~1.78 Å in monohydrate structures) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer :
- Catalyst screening : Palladium on carbon (10% Pd/C) enhances hydrogenation efficiency in related syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in coupling reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side-product formation during azide incorporation .
Q. How are data contradictions resolved in spectroscopic characterization?
- Methodological Answer :
- Tautomerism challenges : Use 2D NMR (COSY, HSQC) to distinguish between keto-enol or thiol-thione tautomers .
- Crystallographic vs. computational data : Compare experimental X-ray structures (e.g., monohydrate ) with DFT-optimized geometries to validate bond parameters.
Q. What strategies mitigate byproducts during functionalization of the pyridinylsulfanyl group?
- Methodological Answer :
- Protecting groups : Fluorenylmethoxycarbonyl (Fmoc) protects amines during peptide coupling .
- Regioselective substitution : Use directing groups (e.g., Boc-protected aminoethyl) to control reaction sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
